An In-Depth Technical Guide to (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone: A Keystone Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone: A Keystone Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone, bearing the CAS number 71405-01-1, is a pivotal chiral building block in contemporary medicinal chemistry. Its significance is most profoundly demonstrated in its role as a key intermediate in the synthesis of avibactam, a potent, non-β-lactam β-lactamase inhibitor. The unique structural features of this azetidinone derivative, including its stereochemistry and the presence of a hydroxyl group on the nitrogen atom of the β-lactam ring, are crucial for its utility in constructing complex bioactive molecules. This guide provides a comprehensive overview of the synthesis, characterization, and application of this important compound, offering field-proven insights for researchers and drug development professionals.
Introduction: The Significance of the Azetidinone Core
The 2-azetidinone, or β-lactam, ring is a four-membered cyclic amide that forms the core structure of some of the most important antibiotics in history, including penicillins and cephalosporins.[1] These molecules function by inhibiting bacterial cell wall biosynthesis.[2] The inherent ring strain of the β-lactam makes it susceptible to nucleophilic attack, a property exploited in its biological mechanism of action.
(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone represents a sophisticated evolution of the simple azetidinone scaffold. The N-hydroxy functionality is a key feature that distinguishes it from classical β-lactam antibiotics and is integral to the mechanism of action of the final drug products it is used to synthesize. The Boc (tert-butoxycarbonyl) protecting group on the 3-amino substituent allows for controlled and selective chemical transformations during multi-step syntheses.
Physicochemical Properties
A clear understanding of the physicochemical properties of (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone is essential for its handling, synthesis, and purification.
| Property | Value |
| CAS Number | 71405-01-1 |
| Molecular Formula | C₈H₁₄N₂O₄ |
| Molecular Weight | 202.21 g/mol |
| Appearance | White to off-white solid |
| Stereochemistry | (S)-configuration at C3 |
Synthesis and Mechanistic Insights
The synthesis of (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone is a multi-step process that requires careful control of stereochemistry. A common and efficient strategy starts from readily available chiral precursors, such as L-serine. The synthetic pathway is designed to construct the strained four-membered ring with the desired substituents in the correct spatial orientation.
Retrosynthetic Analysis
A logical retrosynthetic approach to (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone reveals its connection to L-serine, a naturally occurring amino acid. The core azetidinone ring can be formed through an intramolecular cyclization of a suitably functionalized β-amino acid derivative.
Caption: Retrosynthetic pathway for (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone.
Step-by-Step Synthetic Protocol (Illustrative)
While specific industrial processes are often proprietary, the following protocol illustrates a common academic approach starting from N-Boc-L-serine. This process highlights the key chemical transformations and the rationale behind them.
Step 1: Esterification of N-Boc-L-serine The carboxylic acid of N-Boc-L-serine is first converted to an ester, typically a methyl or ethyl ester, to protect it from participating in subsequent reactions. This is often achieved using a mild esterification agent in the presence of a base.[3]
Step 2: Activation of the Hydroxyl Group The primary hydroxyl group of the serine backbone is a poor leaving group. To facilitate the subsequent intramolecular cyclization, it must be converted into a better leaving group. This is commonly achieved by mesylation or tosylation, reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine.
Step 3: Intramolecular Cyclization to form the Azetidinone Ring Treatment of the activated ester with a suitable base promotes an intramolecular SN2 reaction. The amino group nitrogen attacks the carbon bearing the leaving group, displacing it and forming the four-membered azetidinone ring. The stereochemistry at the C3 position is retained from the starting L-serine.
Step 4: N-Hydroxylation The final step involves the introduction of the hydroxyl group onto the nitrogen of the azetidinone ring. This can be accomplished through various methods, including oxidation of the N-unsubstituted azetidinone.
Note: The Boc protecting group is crucial throughout this process as it prevents the amino group from undergoing unwanted side reactions and directs the desired cyclization.[]
Role in the Synthesis of Avibactam
The primary and most significant application of (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone is as a key building block in the synthesis of Avibactam.[5][6] Avibactam is a non-β-lactam, β-lactamase inhibitor that is used in combination with β-lactam antibiotics to treat infections caused by resistant bacteria.[7]
The synthesis of avibactam from this intermediate involves several key transformations, including the deprotection of the Boc group, formation of a urea linkage, and subsequent sulfation. The stereochemistry and the N-hydroxy group of the starting azetidinone are critical for the final structure and biological activity of avibactam.
Caption: Simplified synthetic pathway from the title compound to Avibactam.
Mechanism of Action in β-Lactamase Inhibition
When incorporated into a molecule like avibactam, the structural motif derived from (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone plays a direct role in the inhibition of β-lactamase enzymes. Unlike traditional β-lactam antibiotics that are hydrolyzed by these enzymes, avibactam acts as a covalent but reversible inhibitor.
The mechanism involves the nucleophilic attack of the active site serine residue of the β-lactamase on the carbonyl carbon of the azetidinone-derived core of avibactam. This forms a stable carbamoyl-enzyme intermediate, effectively inactivating the enzyme. The N-hydroxy group and the overall conformation of the molecule are crucial for its binding affinity and inhibitory potency.
Analytical Characterization
The purity and identity of (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone are confirmed using a combination of spectroscopic and chromatographic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the Boc group (a singlet around 1.4 ppm), protons on the azetidinone ring (multiplets in the 3-5 ppm range), and the NH and OH protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the azetidinone (around 170 ppm), the carbons of the Boc group, and the carbons of the azetidinone ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (202.21 g/mol ), often observed as [M+H]⁺ or [M+Na]⁺ adducts. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the β-lactam (around 1750-1780 cm⁻¹), the C=O of the Boc group (around 1690-1710 cm⁻¹), and N-H and O-H stretches. |
| Chiral HPLC | A single major peak confirming the enantiomeric purity of the (S)-isomer. |
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone is more than just a chemical intermediate; it is a testament to the ingenuity of modern synthetic chemistry and its impact on drug discovery. Its unique structure, carefully crafted through stereoselective synthesis, provides the essential framework for the development of life-saving drugs like avibactam. A thorough understanding of its synthesis, properties, and applications is invaluable for scientists and researchers working at the forefront of pharmaceutical development.
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